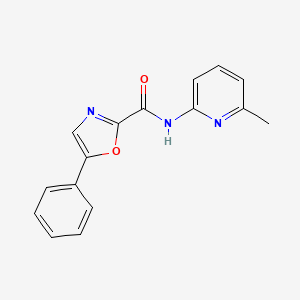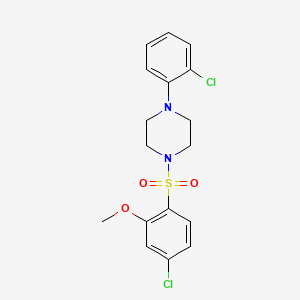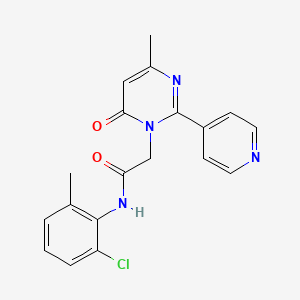![molecular formula C27H27FN4O3S2 B3014284 2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 690647-02-0](/img/structure/B3014284.png)
2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one" is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. The structure suggests the presence of multiple pharmacophoric elements, such as a benzoxazole, a piperidine ring, and a pyrimidinone moiety, which are often seen in drug design due to their potential interactions with biological targets.
Synthesis Analysis
The synthesis of related thiazolopyrimidine derivatives has been described in the literature. For instance, a series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives were synthesized by reacting a thiazolopyrimidinone with various substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . Similarly, sulfanyl pyrimidin-4(3H)-one derivatives were synthesized through reactions with different reagents, such as phenacyl bromide derivatives, to yield compounds with potential biological activities . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound includes several distinct functional groups that are known to contribute to biological activity. The benzoxazole moiety is a heterocyclic compound that can provide a hydrogen bond acceptor domain, while the piperidine ring is a feature commonly found in central nervous system-active drugs due to its ability to cross the blood-brain barrier. The pyrimidinone core is a common scaffold in medicinal chemistry, often associated with a wide range of biological activities .
Chemical Reactions Analysis
The compound likely undergoes typical chemical reactions associated with its functional groups. For example, the sulfanyl group could participate in nucleophilic substitution reactions, while the alkene moiety could be involved in addition reactions. The presence of a fluorine atom on the benzoxazole ring could influence the electronic properties of the molecule and affect its reactivity .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not provided, we can infer from related structures that it may exhibit moderate solubility in polar organic solvents, and its stability could be influenced by the presence of the sulfanyl and alkene groups. The fluorine atom on the benzoxazole ring could increase the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties .
Scientific Research Applications
Antimicrobial and Antitubercular Activities
A study synthesized novel compounds with a structure incorporating a benzoxazole moiety and assessed them for antimicrobial, antioxidant, and antitubercular activities. The compounds showed a wide range of activities, with some displaying excellent docking scores with antitubercular receptor H37R and encouraging antitubercular results, highlighting their potential in antimicrobial and antitubercular therapies (Fathima et al., 2021).
Antiproliferative Effects Against Cancer Cells
New derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one were synthesized and evaluated for their antiproliferative effects on human cancer cell lines. Compounds within this series exhibited varying degrees of activity, with some showing notable effectiveness, indicating their potential as anticancer agents (Mallesha et al., 2012).
Corrosion Inhibition
A study utilized quantum chemical calculations and molecular dynamics simulations to investigate the corrosion inhibition properties of piperidine derivatives on iron. The findings suggest that these compounds exhibit significant inhibition efficiencies, which could be beneficial for protecting iron surfaces in various industrial applications (Kaya et al., 2016).
Fungicidal Activity
Research into the fungicidal activities of aminothiazole compounds incorporating a benzoxazole moiety against phytopathogenic fungi revealed promising results. Specifically, some synthesized compounds demonstrated significant activity against Phytophthora capsici, a pathogen responsible for various plant diseases, suggesting their potential use in agriculture (Choi et al., 2010).
Future Directions
The compound and its derivatives could be further explored for their potential biological activities. The design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules .
properties
IUPAC Name |
2-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O3S2/c1-2-11-32-26(34)23-18-5-3-4-6-21(18)37-25(23)29-27(32)36-15-22(33)31-12-9-16(10-13-31)24-19-14-17(28)7-8-20(19)35-30-24/h2,7-8,14,16H,1,3-6,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEAYYSKWYLNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCC(CC3)C4=NOC5=C4C=C(C=C5)F)SC6=C2CCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)
![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)
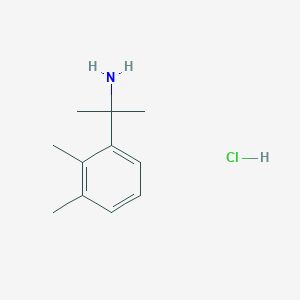
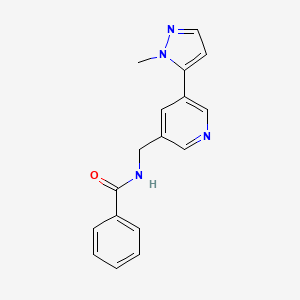
![3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014206.png)
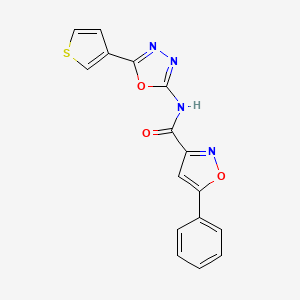
![N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide](/img/structure/B3014213.png)
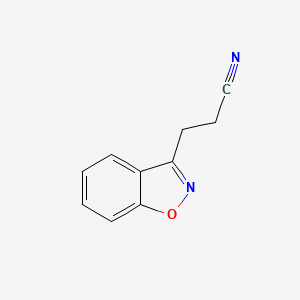

![3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3014218.png)
![2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide](/img/structure/B3014219.png)
